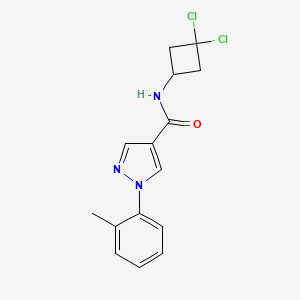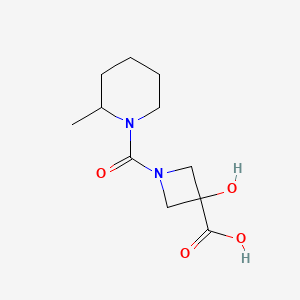![molecular formula C18H17F2NO4S B7437575 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide, also known as DMOBA, is a novel compound that has been recently discovered and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various areas of research.
Mecanismo De Acción
The mechanism of action of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer growth and neurodegeneration. 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer growth and progression. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the activity of HDACs. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in lab experiments is its potential applications in cancer treatment and neurodegenerative disorders. It has been found to exhibit promising properties in these areas of research and can be a useful tool in studying the mechanisms of cancer growth and neurodegeneration. However, one of the limitations of using 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in lab experiments is its limited availability and high cost. The synthesis method of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for further research on 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide. One area of research is to study its potential applications in other areas of medical research, such as cardiovascular disease and diabetes. Another area of research is to study the mechanism of action of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in more detail, to better understand how it exerts its biological effects. Additionally, further studies are needed to investigate the safety and efficacy of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in human clinical trials.
Métodos De Síntesis
The synthesis of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide involves a series of chemical reactions starting from 2,6-difluoroaniline and 3-(methylsulfonylmethyl)oxetan-3-ol. The first step involves the reaction of 2,6-difluoroaniline with 2-chloroacetyl chloride to form 2,6-difluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with sodium hydride and 3-(methylsulfonylmethyl)oxetan-3-ol to form 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to exhibit potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which can help in preventing metastasis.
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide can cross the blood-brain barrier and has neuroprotective properties. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4S/c1-26(23,24)11-18(9-25-10-18)21-17(22)13-5-2-4-12(8-13)16-14(19)6-3-7-15(16)20/h2-8H,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVNADGYDOMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)NC(=O)C2=CC=CC(=C2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)


![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)